Isothiazol-3-amine hydrochloride
Overview
Description
Isothiazol-3-amine hydrochloride is a chemical compound that belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is known for its significant biological activities, including antimicrobial and antifungal properties .
Mechanism of Action
Target of Action
Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . This compound is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .
Mode of Action
The mode of action of this compound involves inhibiting these enzymes by forming mixed disulfides upon treatment with such species . This interaction with its targets results in the disruption of essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the enzymes with thiols at their active sites . The compound’s interaction with these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of microbial growth and biofouling .
Pharmacokinetics
It is known that the compound is used in various applications due to its bacteriostatic and fungiostatic activity
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of microbial growth and biofouling . This is achieved through the compound’s interaction with its targets, leading to the disruption of essential biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of industrial water treatment applications, suggesting that it is effective in diverse environments . .
Biochemical Analysis
Biochemical Properties
Isothiazol-3-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit enzymes that contain thiol groups at their active sites by forming mixed disulfides . This interaction disrupts the normal function of these enzymes, leading to the inhibition of microbial growth. Additionally, this compound has been shown to interact with proteins involved in cell wall synthesis, further contributing to its antimicrobial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit thiol-containing enzymes plays a significant role in these effects. For instance, the inhibition of enzymes involved in oxidative stress response can lead to increased cellular damage and apoptosis . Furthermore, this compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with thiol-containing enzymes and proteins. The compound forms mixed disulfides with these biomolecules, leading to their inhibition . This inhibition disrupts various cellular processes, including cell wall synthesis, oxidative stress response, and energy metabolism. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antimicrobial and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including cytotoxicity and organ damage . Studies have shown that there are threshold effects, where the compound’s toxicity increases sharply beyond a certain dosage . These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function . Additionally, this compound has been shown to influence the activity of enzymes involved in detoxification processes, further contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins . These distribution patterns are crucial for understanding the compound’s cellular effects and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and organelles involved in oxidative stress response . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, influencing its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiazol-3-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Industrial Production Methods
On an industrial scale, the preparation of this compound often involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isothiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group to a disulfide.
Reduction: Reduction reactions can be used to break disulfide bonds back into thiol groups.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents for oxidation and reducing agents such as hydrogen gas or sodium borohydride for reduction. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of isothiazol-3-amine, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Scientific Research Applications
Isothiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Industry: It is used as a biocide in various industrial water treatment applications to control microbial growth and biofouling
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: Known for its antimicrobial properties and used in various personal care products.
Chloromethylisothiazolinone: Another potent antimicrobial agent used in industrial applications.
Benzisothiazolinone: Used as a preservative in various products due to its antimicrobial activity.
Uniqueness
Isothiazol-3-amine hydrochloride is unique due to its specific structure, which allows it to form stable disulfides with thiol-containing enzymes, making it a potent antimicrobial agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1,2-thiazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMHGHCLCVIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-86-1 | |
Record name | 1,2-thiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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